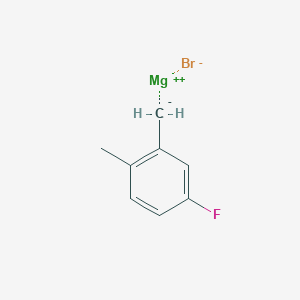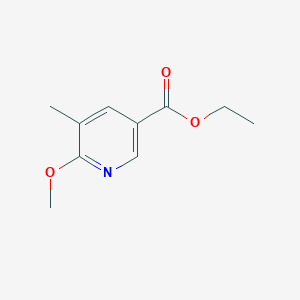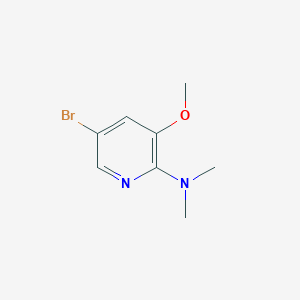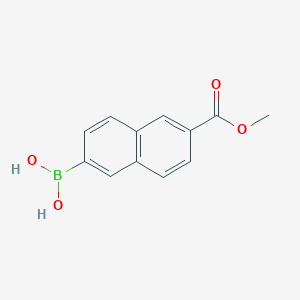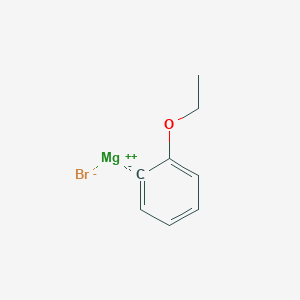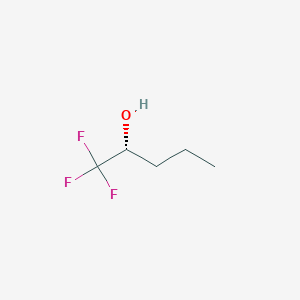
(2R)-1,1,1-Trifluoropentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1,1,1-Trifluoropentan-2-ol: is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a pentanol chain. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoropentan-2-ol typically involves the introduction of a trifluoromethyl group into a pentanol backbone. One common method is the reaction of 1,1,1-trifluoroacetone with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound, followed by reduction to yield the desired alcohol. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation of trifluoromethylated intermediates is another approach, utilizing catalysts such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions.
化学反応の分析
Types of Reactions: (2R)-1,1,1-Trifluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Trifluoropentanone or trifluoropentanoic acid.
Reduction: Trifluoropentane.
Substitution: Trifluoropentyl chloride.
科学的研究の応用
Chemistry: (2R)-1,1,1-Trifluoropentan-2-ol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.
Biology: In biological research, this compound is used to study the effects of fluorinated alcohols on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of fluorinated molecules in biological systems.
Medicine: The compound’s stability and reactivity make it a valuable intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.
作用機序
The mechanism by which (2R)-1,1,1-Trifluoropentan-2-ol exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and electronic effects. This compound may inhibit or activate specific pathways depending on its structural context and the nature of the target molecule.
類似化合物との比較
(2R)-1,1,1-Trifluoropropan-2-ol: A shorter chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
(2R)-1,1,1-Trifluorobutan-2-ol: Another analog with one less carbon, exhibiting similar reactivity but different solubility and boiling point.
Uniqueness: (2R)-1,1,1-Trifluoropentan-2-ol is unique due to its specific chain length and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Its chiral center also adds to its uniqueness, making it valuable in stereoselective synthesis and applications where chirality is crucial.
特性
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
